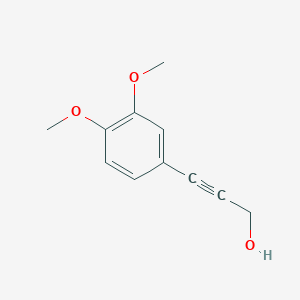

3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol is an organic compound belonging to the class of phenylpropynols It features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and a propyn-1-ol group attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with ethynylmagnesium bromide. The reaction typically involves the following steps:

- Preparation of ethynylmagnesium bromide by reacting acetylene with magnesium in the presence of a suitable solvent.

- Addition of ethynylmagnesium bromide to 3,4-dimethoxybenzaldehyde to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the Grignard reagent and its subsequent reaction with the aldehyde.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: 3-(3,4-Dimethoxyphenyl)prop-2-yn-1-one.

Reduction: 3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol or 3-(3,4-Dimethoxyphenyl)propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that 3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol exhibits potential anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The compound's structure allows for interaction with specific cellular pathways involved in cancer progression.

Antioxidant Activity

This compound has also been investigated for its antioxidant properties. In vitro studies demonstrated that it scavenges free radicals effectively, contributing to cellular protection against oxidative stress. This property is particularly relevant in the development of therapeutic agents aimed at age-related diseases and conditions linked to oxidative damage.

Organic Synthesis

Reagent in Organic Reactions

this compound serves as a versatile reagent in organic synthesis. It can participate in various reactions, including:

- Alkyne Metathesis : This compound can be utilized in alkyne metathesis reactions to form more complex structures.

- Cross-Coupling Reactions : It acts as a coupling partner in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing biaryl compounds.

A notable case study demonstrated its application in synthesizing novel heterocyclic compounds that exhibit biological activity.

Material Science

OLED Materials

In the field of materials science, this compound is explored as a component in organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use as a dopant or host material in OLED devices. Research has shown that incorporating this compound enhances the efficiency and stability of OLEDs.

Data Tables

Wirkmechanismus

The mechanism of action of 3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and propyn-1-ol moiety allow it to interact with enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(3,4-Dimethoxyphenyl)propionic acid: Similar structure but with a carboxylic acid group instead of a propyn-1-ol group.

3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol: Similar structure but with a double bond instead of a triple bond.

3-(3,4-Dimethoxyphenyl)propan-1-ol: Similar structure but with a single bond instead of a triple bond.

Uniqueness

3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol is unique due to its triple bond and hydroxyl group, which confer distinct reactivity and potential applications compared to its similar compounds. The presence of the triple bond allows for unique chemical transformations and interactions that are not possible with the corresponding alkene or alkane derivatives.

Biologische Aktivität

3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a propargyl moiety linked to a dimethoxyphenyl group. Its molecular formula is C12H14O3, and it is classified under phenolic compounds due to the presence of the hydroxyl (-OH) group.

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that structurally similar compounds can inhibit the growth of lung carcinoma (A549), colon cancer (HCT-116), and breast cancer (T-47D) cells . The mechanism behind this activity often involves mitochondrial impairment and oxidative stress induction in cancer cells.

Enzyme Inhibition

Compounds similar to this compound have been studied for their ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. This inhibition can lead to increased levels of endocannabinoids, which may have therapeutic implications for pain relief and anti-inflammatory effects .

Melanogenesis Enhancement

Another significant biological activity is the enhancement of melanogenesis. Studies on related compounds have demonstrated their ability to increase melanin synthesis in melanoma cells through pathways involving Upstream Stimulating Factor 1 (USF1). This suggests potential applications in treating hypopigmentation disorders .

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to cellular stress and apoptosis in cancer cells.

- FAAH Inhibition : By inhibiting FAAH, these compounds may modulate endocannabinoid levels, contributing to analgesic effects.

- Tyrosinase Expression Modulation : The enhancement of melanogenesis is linked to increased expression of tyrosinase, a key enzyme in melanin biosynthesis.

Study on Antiproliferative Activity

A study conducted on various derivatives showed that compounds with longer carbon chains exhibited increased antiproliferative effects against A549 lung carcinoma cells. The study utilized MTT assays to quantify cell viability post-treatment with different concentrations of the compound .

Melanogenesis Study

In another investigation, the effect of 4-(3,4-Dimethoxyphenyl)but-3-en-1-ol was examined for its ability to promote melanogenesis in B16F10 melanoma cells. Results indicated a significant increase in melanin production, suggesting its potential as a therapeutic agent for skin conditions associated with reduced pigmentation .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)prop-2-yn-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8,12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXPEYREMYDIHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#CCO)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.